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molecular formula C10H9NO5 B8616901 4-[(Carboxyacetyl)amino]benzoic acid

4-[(Carboxyacetyl)amino]benzoic acid

Cat. No. B8616901
M. Wt: 223.18 g/mol
InChI Key: ZLHHZRMVPUGTQH-UHFFFAOYSA-N
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Patent
US08765812B2

Procedure details

4-Aminobenzoic acid (0.50 g, 3.6 mmol) was added to a solution of Meldrum's acid (0.63 g, 4.4 mmol) in toluene (5.0 mL) and treated according to Procedure 1. 4-[(Carboxyacetyl)amino]benzoic acid (0.74 g, 91%) was obtained as a colourless solid; δH (400 MHz, DMSO-d6) 3.38 (br s, 2H, CH2), 7.68 (t, J2,3=J5,6=8.0 Hz, 1H, H2, H6), 7.89 (d, J2,3=J5,6=8.0, 1H, H3, H5), 10.44 (s, 1H, NH), 12.70 (br s, 1H, CO2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.CC1(C)O[C:17](=[O:18])[CH2:16][C:14](=[O:15])[O:13]1>C1(C)C=CC=CC=1>[C:14]([CH2:16][C:17]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)=[O:18])([OH:15])=[O:13]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.63 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC(=O)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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